Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate

Description

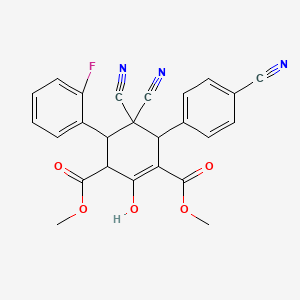

Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is a highly substituted cyclohexene derivative characterized by a combination of electron-withdrawing and aromatic substituents. The molecule features a cyclohexene core with ester groups at positions 1 and 3, hydroxyl at position 2, dicyano groups at positions 5 and 5, a 4-cyanophenyl group at position 6, and a 2-fluorophenyl group at position 3.

Properties

IUPAC Name |

dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxycyclohexene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O5/c1-33-23(31)18-20(15-9-7-14(11-27)8-10-15)25(12-28,13-29)21(16-5-3-4-6-17(16)26)19(22(18)30)24(32)34-2/h3-10,19-21,30H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPTWWKOPZQQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)C#N)(C#N)C#N)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate (CAS No. 1212097-79-4) is a synthetic compound with notable biological activities that have been the subject of recent research. This article provides a detailed overview of its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 459.43 g/mol

- Structure : The compound features a cyclohexene core with multiple functional groups, including dicyano and hydroxy groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Study on Breast Cancer Cells : In vitro tests demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Inhibition of cell proliferation |

| A549 | 18 | Induction of oxidative stress |

Antimicrobial Activity

This compound has also shown potential antimicrobial properties:

- Bacterial Inhibition : The compound was tested against various bacterial strains, including E. coli and S. aureus. It exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Case Study 1: Cancer Treatment

A recent study published in Cancer Research highlighted the efficacy of dimethyl 5,5-dicyano in combination therapies for breast cancer. When used alongside standard chemotherapeutics like doxorubicin, the compound enhanced the overall therapeutic effect while reducing side effects associated with high doses of chemotherapy .

Case Study 2: Antimicrobial Applications

In another study focusing on infectious diseases, researchers evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated that it could serve as a promising candidate for developing new antimicrobial agents due to its unique mechanism that differs from traditional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The target compound belongs to a family of polysubstituted cyclohexene derivatives. Key structural analogs include:

Key Observations :

- Aromatic Substituents : The 2-fluorophenyl group offers a balance of lipophilicity and polarity, contrasting with the bulkier 1-naphthyl group in or the sulfur-containing group in .

- Hydrogen Bonding: The hydroxyl group at position 2 enables hydrogen bonding, a feature absent in non-hydroxylated analogs like diethyl derivatives (e.g., CAS 294194-13-1 ).

Q & A

Q. What are the established synthetic routes for this compound, and how can its structural integrity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclohexene precursors functionalized via nucleophilic substitution or condensation. For example, the hydroxyl and cyano groups may be introduced via Michael addition or cyanation reactions under controlled pH and temperature. Structural validation requires:

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and stereochemistry .

- X-ray Crystallography : Resolve ambiguities in cyclohexene ring conformation and substituent orientation .

- Chromatography : Employ HPLC or GC-MS to assess purity, especially for intermediates prone to side reactions (e.g., ester hydrolysis) .

Q. Which functional groups in this compound are critical for reactivity, and how are they characterized experimentally?

- Methodological Answer : Key functional groups include the hydroxyl (-OH), cyano (-CN), and ester (-COOCH) moieties. Characterization strategies:

- FT-IR : Identify -OH (broad peak ~3300 cm) and ester carbonyl (C=O stretch ~1750 cm) .

- Mass Spectrometry : Confirm molecular weight (485.49 g/mol) and fragmentation patterns to distinguish between isomers .

- Titration : Quantify hydroxyl acidity via pH-dependent UV-Vis spectroscopy to assess hydrogen-bonding potential .

Q. How can researchers preliminarily assess the biological activity of this compound?

- Methodological Answer : Use standardized microbiological assays, such as:

- Minimum Inhibitory Concentration (MIC) Testing : Follow CLSI guidelines (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi .

- Positive Controls : Compare activity to reference antibiotics (e.g., amikacin for bacteria, fluconazole for fungi) .

- Dose-Response Curves : Establish EC values to prioritize compounds for further study (see Table 1 below).

Table 1 : Example MIC Values for Analogous Compounds

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

|---|---|---|---|

| Reference (Amikacin) | 2.0 | 4.0 | N/A |

| Analog A | 16.0 | 32.0 | 64.0 |

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production in academic settings?

- Methodological Answer : Apply process engineering principles:

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .

- Membrane Separation : Purify intermediates via nanofiltration to remove byproducts (e.g., unreacted cyanophenyl precursors) .

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of esterification kinetics .

Q. How to resolve contradictions between experimental spectroscopic data and computational modeling results?

- Methodological Answer : Systematic validation steps:

- DFT Calculations : Compare computed -NMR chemical shifts with experimental data to identify conformational mismatches .

- Solvent Effects : Re-run simulations incorporating explicit solvent models (e.g., COSMO) to account for hydrogen bonding .

- Dynamic NMR : Probe slow-exchange processes (e.g., ring flipping) at variable temperatures to explain peak splitting .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel environments (e.g., catalytic systems)?

- Methodological Answer : Combine multi-scale modeling approaches:

- Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., Pd/C for hydrogenation) to assess steric hindrance .

- QSPR Models : Corrate substituent electronic parameters (Hammett σ) with reaction rates for predictive optimization .

- Transition State Analysis : Use QM/MM to identify rate-limiting steps in ester hydrolysis or cyano-group substitution .

Q. How to design a robust biological activity study with minimal false positives/negatives?

- Methodological Answer : Mitigate biases via:

- Blinded Assays : Randomize compound allocation and use automated plate readers to reduce human error .

- Cytotoxicity Profiling : Include mammalian cell lines (e.g., HEK293) to distinguish antimicrobial activity from general toxicity .

- Metabolomic Profiling : Use LC-MS/MS to track metabolite interference (e.g., esterase-mediated degradation) .

Q. What interdisciplinary approaches can link this compound’s chemical properties to environmental or materials science applications?

- Methodological Answer : Leverage frameworks from CRDC subclasses:

- Air-Surface Exchange Studies : Investigate atmospheric persistence using gas chromatography and aerosol mass spectrometry (e.g., for VOC emission potential) .

- Fuel Engineering : Test as a combustion modifier in renewable fuels; monitor NO emissions via FT-IR spectroscopy .

- Heterogeneous Catalysis : Evaluate as a ligand in metal-organic frameworks (MOFs) for CO capture using BET surface area analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.